6-(Chloromethyl)-1-methylindazole;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

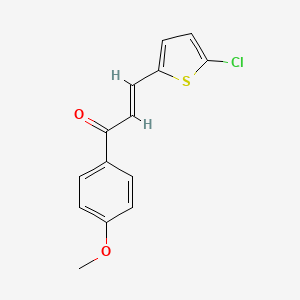

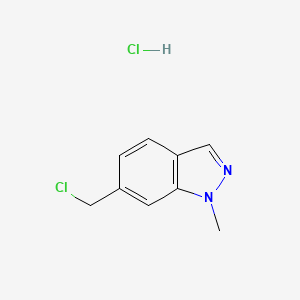

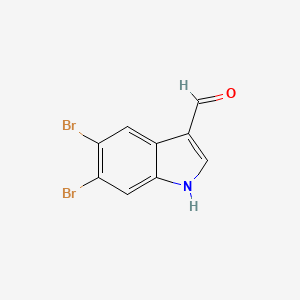

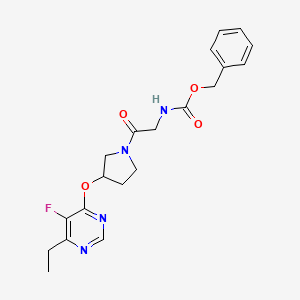

The compound “6-(Chloromethyl)-1-methylindazole;hydrochloride” is a type of indazole which is a type of organic compound that includes a pyrazole ring fused to a benzene ring . The “6-(Chloromethyl)” part suggests a chloromethyl group attached to the 6th position of the indazole ring, and “1-methyl” indicates a methyl group attached to the 1st position of the indazole ring. The term “hydrochloride” typically means that the compound forms a salt with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of “6-(Chloromethyl)-1-methylindazole;hydrochloride” would likely involve a fused ring system characteristic of indazoles, with additional -CH3 and -CH2Cl groups attached at the 1st and 6th positions respectively .Chemical Reactions Analysis

Again, while specific reactions involving “6-(Chloromethyl)-1-methylindazole;hydrochloride” are not available, chloromethyl groups in general are quite reactive. They can undergo various reactions including substitutions and eliminations .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Chloromethyl)-1-methylindazole;hydrochloride” would depend on its exact structure. Indazoles are typically crystalline solids at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- Methylation and Reaction with Nitroindazoles : Methylation under neutral conditions of nitroindazoles, including 6-nitroindazole, leads to various methyl derivatives. Under acidic conditions, 6-nitroindazole yields 1-methyl derivatives, indicating its reactivity and potential for diverse chemical transformations (Jaffari & Nunn, 1974).

Biological Activities

- Synthesis of Biologically Active Derivatives : 1-Methyl-3-chloromethylindazole, a derivative, reacts with secondary amines to form compounds that have been characterized for potential biological applications (Kazanbieva et al., 1965).

Structural and Spectral Studies

- Molecular Structure Analysis : Extensive studies on molecular structure, including X-ray crystallography and spectral analysis, have been conducted on related compounds like 2-chloromethyl-1H-benzimidazole hydrochloride, providing insights into the structural aspects of similar chloromethyl compounds (Abdel Ghani & Mansour, 2012).

Antimicrobial Activity

- Synthesis and Antimicrobial Evaluation : A series of chloromethyl-triazine derivatives, including 6-(chloromethyl) derivatives, were synthesized and showed significant antibacterial and antifungal activities, highlighting the compound's potential in antimicrobial research (Kushwaha & Sharma, 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(chloromethyl)-1-methylindazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2.ClH/c1-12-9-4-7(5-10)2-3-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBFXWWFBULHJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)CCl)C=N1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Chloromethyl)-1-methylindazole;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357325.png)

![3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2357335.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2357336.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2357341.png)

![2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2357344.png)

![1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2357345.png)